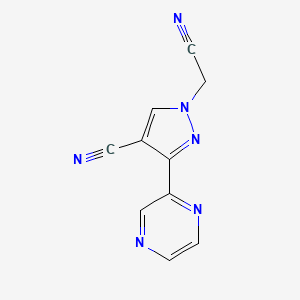

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVBFUTDYGARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with rhodium (iii) in catalytic reactions.

Mode of Action

The mode of action of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile involves Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization. This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products.

Biochemical Pathways

Similar compounds have been shown to be involved in the synthesis of a wide range of n-pyridin-2-yl or n-quinolin-2-yl substituted carbamates.

Biological Activity

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile involves several chemical reactions, typically starting from simpler pyrazole derivatives. The compound is characterized by the presence of cyano and pyrazole functional groups, which contribute to its biological activity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Malononitrile + Hydrazine | Reflux in organic solvent | 65-70% |

| 2 | Chloroacetyl chloride + Product from Step 1 | Reflux for 5-7 hours | 75-90% |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial properties. In vitro studies have shown that various derivatives, including those related to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, possess significant activity against a range of pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The minimum inhibitory concentration (MIC) values were determined against common bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivative A | 0.30 - 0.35 | Escherichia coli |

| Other derivative B | 0.15 - 0.20 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been studied for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types.

Case Study: Anticancer Effects

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects, particularly when combined with doxorubicin, suggesting a potential for synergistic therapeutic strategies.

The biological activity of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.

Table 3: Proposed Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds inhibit key enzymes such as xanthine oxidase, affecting metabolic pathways. |

| Receptor Modulation | Potential modulation of androgen receptors, influencing cell signaling pathways related to growth and survival. |

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound can be synthesized through various methods, including the reaction of malononitrile dimer with hydrazine, yielding derivatives that are reactive towards nucleophiles. For instance, it can undergo reactions with chloroacetyl chloride to form useful intermediates for further synthetic applications .

Table 1: Synthesis Pathways

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile + Chloroacetyl chloride | 2-Chloro-N-(4-Cyano-3-(Cyanomethyl)-1H-Pyrazol-5-yl)Acetamide | 65–70 |

| Cyclization | Ethyl α-diazoacetate + Phenylpropargyl | Pyrazole derivative | 89 |

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of the pyrazole ring into various molecular frameworks has shown promising results against different cancer cell lines.

Anticancer Properties

Studies have demonstrated that compounds related to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile possess significant anticancer activity. For example, derivatives have been screened against A549 lung cancer cells, showing IC50 values indicating potent cytotoxic effects .

Table 2: Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile derivative | A549 | 26 |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivative | A375 | 4.2 |

| Novel pyrazole derivatives | MCF7 | 0.01 |

Mechanistic Studies

The mechanisms underlying the anticancer effects of these compounds often involve inhibition of cyclin-dependent kinases (CDKs) and other crucial pathways in cancer cell proliferation. For instance, one study reported that a specific derivative inhibited CDK2 with an IC50 of approximately 0.98 µM, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitriles, nitro) enhance stability and enable cyclization, as seen in the synthesis of pyrazolo-pyrimidines .

- Amino groups at position 5 (e.g., 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile) facilitate Dimroth rearrangements, leading to fused heterocycles like oxazines .

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

- Synthesis: Prepared via one-pot multi-component reactions or stepwise functionalization. For example, chloroacetyl chloride reacts with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile to form hybrid pyrazole-pyridine derivatives .

- Reactivity : Nitrile groups participate in cyclization with amines or acetic anhydride to generate oxazines or pyrimidines .

Analogous Compounds

- Pyrazolo[3,4-d]pyrimidines: Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile via cyclization with primary amines .

- Anticancer derivatives (e.g., 6b) : Synthesized using ionic liquid ([bmim][BF₄]) as a green solvent, achieving high yields (93%) .

- Antioxidant pyrazoles : Synthesized via biocatalytic methods using guar gum, highlighting eco-friendly approaches .

Pharmacological Profiles

- Anticancer Activity : Pyrazolo-pyrimidines (e.g., compounds 4c and 6b) exhibit IC₅₀ values of 0.81–2.07 µM, attributed to their planar fused heterocycles and nitro groups, which enhance DNA intercalation .

- Anti-inflammatory Activity : Derivatives with methoxyphenyl substituents show significant activity due to electron-donating groups reducing oxidative stress .

- Structural Limitations: The absence of hydrophilic groups in 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile may limit solubility, necessitating prodrug strategies .

Preparation Methods

General Synthetic Strategy

The preparation of pyrazole-4-carbonitrile derivatives often employs a multi-component condensation reaction involving:

- An aldehyde or heteroaromatic aldehyde (e.g., pyrazin-2-carboxaldehyde)

- Malononitrile or cyanomethyl sources

- Hydrazine derivatives (e.g., phenylhydrazine or substituted hydrazines)

This approach allows the formation of the pyrazole ring while simultaneously introducing nitrile functionalities at defined positions.

Mechanochemical Multi-Component Synthesis Using Nanocatalysts

A recent environmentally friendly and efficient method involves the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using Fe3O4@SiO2@Tannic acid nanoparticles as a reusable catalyst. This method is particularly relevant as it provides a green, solvent-free approach at room temperature with high yields and short reaction times.

Reaction Setup

- Components: Azo-linked aldehydes, malononitrile, and hydrazine derivatives are mixed in stoichiometric amounts (typically 1 mmol each).

- Catalyst: 0.1 g of Fe3O4@SiO2@Tannic acid nanoparticles.

- Conditions: Ball milling at 20–25 Hz frequency at room temperature.

- Reaction vessel: 50-mL screw-top vessel with a stainless steel ball.

Procedure

- The mixture is shaken/mechanically milled for a specific time (varies by substrate).

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the product is dissolved in hot ethanol.

- The magnetic catalyst is separated by an external magnet and washed for reuse.

- The product is purified by column chromatography.

Reaction Example

For synthesis of a related pyrazole-4-carbonitrile derivative:

| Component | Amount (mmol) | Weight (g) |

|---|---|---|

| Azo-linked aldehyde (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) | 1 | 0.260 |

| Malononitrile | 1 | 0.065 |

| Phenylhydrazine | 1 | 0.108 |

| Fe3O4@SiO2@Tannic acid catalyst | 0.1 g | - |

Reaction conditions: Ball milling at room temperature for optimized time (minutes to hours).

Catalytic Efficiency and Optimization

- Different catalysts were screened; Fe3O4@SiO2@Tannic acid showed superior activity.

- Catalyst loading of 0.1 g per 1 mmol substrate gave the best yield and shortest reaction time.

- The catalyst was reusable for at least six cycles with minimal loss of activity.

Stepwise Synthetic Routes (Literature-Based)

While the mechanochemical method is promising, traditional solution-phase syntheses of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile or analogs involve:

- Step 1: Preparation of the pyrazole ring by condensation of hydrazines with α,β-unsaturated nitriles or aldehydes bearing nitrile substituents.

- Step 2: Introduction of the cyanomethyl group via alkylation of the pyrazole nitrogen using cyanomethyl halides under basic conditions.

- Step 3: Purification and characterization by NMR, IR, and elemental analysis.

These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Catalysts and Reaction Conditions for Pyrazole-4-Carbonitrile Synthesis

| Catalyst Type | Catalyst Amount | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fe3O4@SiO2@Tannic acid nanoparticles | 0.1 g / mmol | Room temp | 30-60 min | 85-95 | Reusable, green, mechanochemical method |

| Conventional acid catalysts | Varied | 80°C | Several hours | 60-75 | Longer reaction times, less green |

| Base catalysts (e.g., K2CO3) | Varied | Reflux | Hours | Moderate | Used for alkylation steps |

Research Findings Summary

- The mechanochemical approach using Fe3O4@SiO2@Tannic acid is a green, efficient, and scalable method for synthesizing pyrazole-4-carbonitrile derivatives.

- The catalyst's magnetic properties allow easy separation and reuse, enhancing sustainability.

- Reaction yields are high, and the method tolerates various substituted aldehydes and hydrazines, allowing structural diversity.

- The method avoids hazardous solvents and harsh conditions, aligning with green chemistry principles.

Analytical Characterization

Synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the pyrazole ring formation and cyanomethyl substitution.

- Fourier Transform Infrared Spectroscopy (FTIR): Detection of nitrile (C≡N) stretching vibrations around 2200 cm^-1.

- Elemental Analysis: Confirms molecular formula and purity.

- Thin-Layer Chromatography (TLC): Monitors reaction progress.

Q & A

Q. What are the established synthetic routes for 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) or cyclocondensation strategies. For example:

- Multi-component synthesis : Combine hydrazine derivatives, nitrile-containing precursors, and pyrazine-2-carbaldehyde analogs under catalyst-free aqueous conditions. A similar approach was used for pyrazole-carbonitrile derivatives, achieving yields >80% at ambient temperatures .

- Cyclocondensation : React 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with diketones or aldehydes in polar solvents (e.g., DMF) at 50–80°C. This method emphasizes regioselectivity control using steric and electronic directing groups . Key characterization: Monitor reactions via TLC and confirm products using H/C NMR, IR (e.g., CN stretch at ~2230 cm), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies substituents on the pyrazole and pyrazine rings (e.g., pyrazine protons at δ 8.5–9.5 ppm). C NMR confirms nitrile carbons (~115 ppm) and pyrazine/pyrazole ring carbons .

- IR : Detect nitrile (C≡N) stretches at 2230–2296 cm and aromatic C=C vibrations at 1500–1620 cm .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement. A related pyrazole-carbonitrile structure was solved with R-factor < 0.05 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Solvent selection : Use DMSO or DMF for polar intermediates; switch to ethyl acetate/cyclohexane for purification to minimize side-product formation .

- Catalyst screening : Test cesium carbonate or trifluoroacetic acid (TFA) to enhance nucleophilic substitution on the pyrazine ring. For example, TFA improved azide substitution yields to 85% in methylene chloride .

- Temperature control : Gradual heating (0°C → 50°C) reduces decomposition, as shown in triazenylpyrazole hybrid syntheses .

Q. What strategies resolve contradictory NMR data in structural analysis?

Methodological Answer:

- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, HMBC can link pyrazine protons to nitrile carbons .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This resolved discrepancies in a hydroxyethyl-substituted pyrazole derivative .

- Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular ions and X-ray diffraction for absolute configuration .

Q. How to manage regioselectivity challenges during pyrazine-ring functionalization?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at pyrazine C-3 to favor substitution at C-2. A similar strategy was applied in fluorinated pyrazine syntheses .

- Metal-mediated coupling : Use Suzuki-Miyaura cross-coupling with boronic acids to selectively modify pyrazine positions. Pd(PPh) in THF achieved 70–90% yields in analogous systems .

Data Contradiction Analysis

Q. How to address inconsistent melting points in synthesized batches?

Methodological Answer:

- Purification protocols : Repurify via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) to remove polymorphic impurities. A study on pyrazole derivatives reduced melting-point variability from 10°C to <2°C .

- Thermal analysis : Perform DSC to identify polymorphs. For example, a pyrazole-carbonitrile exhibited two endothermic peaks (100°C and 105°C), indicating crystalline forms .

Structural and Functional Insights

Q. What computational tools predict the bioactivity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). A pyrazolopyrimidine analog showed binding affinity (ΔG = -9.2 kcal/mol) to Hep-G2 cell receptors .

- QSAR modeling : Correlate substituent electronegativity with anticancer activity. Nitrile groups enhanced cytotoxicity (IC < 10 µM) in MCF-7 cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.